molecular formula C15H15ClN2O3 B13933085 4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide

4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide

Katalognummer: B13933085
Molekulargewicht: 306.74 g/mol
InChI-Schlüssel: WXCZROYEGBPWGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is an organic compound with a complex structure that includes benzyloxy, chloro, and methoxy functional groups attached to a benzoic acid hydrazide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide typically involves multiple steps. One common method starts with the benzylation of 4-hydroxy-3-methoxybenzoic acid to form 4-benzyloxy-3-methoxybenzoic acid . This intermediate is then chlorinated to introduce the chloro group, resulting in 4-benzyloxy-3-chloro-5-methoxybenzoic acid . The final step involves the reaction of this compound with hydrazine to form the hydrazide derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzyloxy and methoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Condensation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Condensation Reactions: Hydrazones are the major products formed from reactions with aldehydes or ketones.

Wissenschaftliche Forschungsanwendungen

4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The benzyloxy, chloro, and methoxy groups can participate in different types of chemical interactions, potentially affecting biological pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the hydrazide group further enhances its utility in various chemical and biological studies.

Eigenschaften

Molekularformel

C15H15ClN2O3

Molekulargewicht

306.74 g/mol

IUPAC-Name

3-chloro-5-methoxy-4-phenylmethoxybenzohydrazide

InChI

InChI=1S/C15H15ClN2O3/c1-20-13-8-11(15(19)18-17)7-12(16)14(13)21-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3,(H,18,19)

InChI-Schlüssel

WXCZROYEGBPWGH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)C(=O)NN)Cl)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.